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Fmoc-asp-obut

Cat. No.: B12819238
M. Wt: 411.4 g/mol
InChI Key: VZXQYACYLGRQJU-UHFFFAOYSA-N
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Description

Contextualization within Modern Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis, a technique that revolutionized the assembly of amino acids into peptides, relies heavily on the use of protected amino acid derivatives. Fmoc-Asp-OtBu is a prime example of such a derivative, designed for seamless integration into Fmoc-based SPPS protocols. In this strategy, the temporary N-terminal α-amino group is protected by the base-labile Fmoc group, while the side-chain functional groups are protected by acid-labile groups.

The Fmoc group's key advantage is its removal under mild basic conditions, typically with a piperidine (B6355638) solution, which does not affect the acid-sensitive linkage of the growing peptide to the solid support or the side-chain protecting groups. Fmoc-Asp-OtBu fits perfectly into this orthogonal protection scheme. The tert-butyl (OtBu) ester protecting the β-carboxyl group of the aspartic acid side chain is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. peptide.com This dual-protection strategy allows for the specific and sequential deprotection and coupling of amino acids, which is the hallmark of SPPS.

The use of Fmoc-Asp-OtBu is integral to the synthesis of a vast array of peptides, from simple sequences to complex proteins. biosynth.comchemimpex.com It is a standard reagent used in the synthesis of custom peptides, enzyme substrates, and in protein engineering applications. labmartgh.com

Significance as a Standard Protected Aspartic Acid Derivative in Fmoc-based Methodologies

Fmoc-Asp-OtBu is considered the standard and most commonly used derivative for incorporating aspartic acid residues in Fmoc-SPPS. peptide.com Its commercial availability and well-established protocols make it a go-to reagent for peptide chemists. However, its use is not without challenges. A significant side reaction associated with aspartic acid residues in SPPS is the formation of aspartimide. peptide.comiris-biotech.de This intramolecular cyclization occurs when the nitrogen atom of the succeeding peptide bond attacks the β-carboxyl group of the aspartic acid residue, particularly under the basic conditions of Fmoc deprotection. iris-biotech.de

Aspartimide formation is a problematic, mass-neutral side reaction that can be difficult to detect and separate from the desired peptide. biotage.com The tert-butyl ester on the side chain of Fmoc-Asp-OtBu offers a degree of steric hindrance that can help to minimize, but not completely prevent, this unwanted reaction. labmartgh.comiris-biotech.de The propensity for aspartimide formation is sequence-dependent, with Asp-Gly and Asp-Asn sequences being particularly susceptible. biotage.com

To address this issue, several strategies have been developed. These include modifying the Fmoc deprotection conditions, for instance, by adding agents like formic acid to the piperidine solution to suppress aspartimide formation. peptide.com Another approach involves the use of alternative, bulkier side-chain protecting groups for aspartic acid to provide greater steric hindrance. iris-biotech.de Furthermore, dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, have been developed where the backbone amide nitrogen is protected, completely preventing aspartimide formation. peptide.comglpbio.comvulcanchem.comcem.com Despite these alternatives, Fmoc-Asp-OtBu remains a fundamental and widely utilized building block due to its balance of reactivity, stability, and cost-effectiveness. biotage.com

Chemical and Physical Properties of Fmoc-Asp-OtBu

PropertyValue
IUPAC Name (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-4-tert-butoxy-4-oxobutanoic acid
Synonyms N-α-Fmoc-L-aspartic acid β-t-butyl ester, Fmoc-L-Asp(OtBu)-OH
CAS Number 71989-14-5
Molecular Formula C23H25NO6
Molecular Weight 411.45 g/mol
Appearance White to off-white powder
Melting Point Approximately 148-150 °C (decomposes)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO6 B12819238 Fmoc-asp-obut

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXQYACYLGRQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Applications of Fmoc Asp Otbu in Solid Phase Peptide Synthesis Spps

Integration as a Key Building Block in Automated and Manual SPPS

Fmoc-Asp-OtBu is a cornerstone building block in both automated and manual Solid-Phase Peptide Synthesis (SPPS). chemimpex.comchemimpex.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support, or resin. biosynth.com The use of Fmoc-protected amino acids like Fmoc-Asp-OtBu is central to the most common SPPS strategy, known as Fmoc/tBu chemistry. iris-biotech.dealtabioscience.com

In this process, the Fmoc group provides temporary protection for the α-amino group of the aspartic acid. labmartgh.com This group is stable during the coupling reaction but can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.depeptide.com This deprotection step exposes the free amine, which is then ready to be coupled with the next Fmoc-protected amino acid in the sequence. This cycle of deprotection and coupling is repeated until the desired peptide is assembled. biosynth.com

The compatibility of Fmoc-Asp-OtBu with both automated synthesizers and manual synthesis setups has contributed significantly to its popularity. altabioscience.com Automated synthesizers can perform the repetitive deprotection, washing, and coupling steps with high precision and efficiency, making the synthesis of long and complex peptides more feasible. nih.govnih.gov Manual SPPS, while more labor-intensive, offers flexibility and is often used for smaller-scale syntheses or for troubleshooting difficult sequences. Fmoc-Asp-OtBu is readily incorporated in both methodologies, serving as a reliable and versatile building block. severnbiotech.com

Role in the Elongation of Complex Peptide Sequences

The synthesis of complex peptide sequences, including those with repeating units, hydrophobic regions, or post-translational modifications, often presents significant challenges. Fmoc-Asp-OtBu plays a crucial role in overcoming some of these difficulties. chemimpex.comchemimpex.com Its use facilitates the precise incorporation of aspartic acid residues at specific positions within the peptide chain, which is critical for the final structure and function of the peptide. labmartgh.com

One of the significant challenges in SPPS is the potential for side reactions. The tert-butyl ester protecting the side chain of Fmoc-Asp-OtBu is stable to the basic conditions used for Fmoc group removal, but it can be cleaved under acidic conditions. iris-biotech.de This orthogonality is key to preventing unwanted reactions at the aspartic acid side chain during peptide elongation. peptide.com However, a common side reaction associated with aspartic acid is the formation of aspartimide. peptide.com This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, forming a cyclic imide. This can lead to chain termination or the formation of β-peptide impurities. peptide.com The use of the OtBu protecting group helps to minimize, though not completely eliminate, this side reaction. peptide.comlabmartgh.com For particularly problematic sequences, such as those containing an Asp-Gly motif, specialized dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH may be used to completely suppress aspartimide formation. avantorsciences.comsigmaaldrich.com

Table 1: Key Properties of Fmoc-Asp-OtBu

Property Value
Chemical Formula C₂₃H₂₅NO₆ labmartgh.com
Molecular Weight 411.45 g/mol labmartgh.com
Appearance White to off-white powder labmartgh.comsigmaaldrich.com
N-terminal Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl) labmartgh.com
Side-chain Protecting Group OtBu (tert-butyl ester) labmartgh.com
Solubility Soluble in organic solvents like DMF labmartgh.com
Storage Temperature 2-8°C sigmaaldrich.comlabmartgh.com

Orthogonal Protection Scheme within Fmoc/tBu Chemistry for Aspartic Acid Residues

The success of modern SPPS heavily relies on the concept of orthogonal protection. This principle dictates that different protecting groups can be removed under distinct chemical conditions without affecting each other. biosynth.com The Fmoc/tBu strategy is a prime example of an orthogonal protection scheme. iris-biotech.depeptide.com

Within this scheme, Fmoc-Asp-OtBu is a critical component for incorporating aspartic acid residues. The two key protecting groups are:

Fmoc (9-fluorenylmethyloxycarbonyl) group: This protects the α-amino group of the amino acid. It is base-labile, meaning it is removed by treatment with a base, most commonly piperidine. iris-biotech.depeptide.com

tBu (tert-butyl) group: This protects the side-chain carboxyl group of aspartic acid (and other amino acids with reactive side chains like glutamic acid, serine, and threonine). iris-biotech.de The tBu group is acid-labile and is typically removed during the final step of SPPS, where the completed peptide is cleaved from the solid support using a strong acid cocktail, often containing trifluoroacetic acid (TFA). iris-biotech.de

This orthogonality ensures that the side-chain carboxyl group of the aspartic acid residue remains protected throughout the entire peptide assembly process, preventing it from participating in unwanted side reactions during the coupling steps. acs.org Only after the full-length peptide has been synthesized is the tBu group removed, along with the other side-chain protecting groups and the linker attaching the peptide to the resin, to yield the final, deprotected peptide. iris-biotech.de This strategy allows for the precise and controlled synthesis of peptides with complex sequences and functionalities. acs.org

Strategic Use in Peptide-based Therapeutic Development and Pharmaceutical Research

The unique properties of Fmoc-Asp-OtBu make it an indispensable tool in the development of peptide-based therapeutics and in broader pharmaceutical research. chemimpex.comchemimpex.com Peptides are of great interest as potential drugs due to their high specificity and potency, and often lower toxicity compared to small molecule drugs. csic.es The ability to synthesize custom peptides with high purity is essential for this research. labmartgh.comchemimpex.com

Fmoc-Asp-OtBu is frequently used in the synthesis of bioactive peptides, including those with potential applications in treating cancer, metabolic disorders, and neurodegenerative diseases. chemimpex.comchemimpex.com The incorporation of aspartic acid can be critical for the biological activity of these peptides, as it can be involved in receptor binding, enzyme catalysis, or maintaining the proper three-dimensional structure of the peptide. labmartgh.com

Furthermore, the principles of Fmoc/tBu chemistry, for which Fmoc-Asp-OtBu is a key reagent, allow for the synthesis of modified peptides. nih.gov This includes the incorporation of non-natural amino acids, fluorescent labels, or other modifications designed to improve the pharmacokinetic properties of a peptide therapeutic, such as its stability, bioavailability, and half-life. chemimpex.com The reliable and efficient incorporation of aspartic acid using Fmoc-Asp-OtBu is a fundamental aspect of these advanced peptide drug discovery and development efforts. sigmaaldrich.com

Challenges and Mechanistic Considerations in Fmoc Asp Otbu Incorporations

Aspartimide Formation: A Major Side Reaction in Fmoc-SPPS

Aspartimide formation is a well-documented and significant side reaction in Fmoc-SPPS, posing a considerable challenge to the synthesis of peptides containing aspartic acid. researchgate.netnih.gov This intramolecular cyclization reaction can lead to a variety of unwanted by-products, ultimately compromising the integrity of the target peptide. nih.govsigmaaldrich.com The reaction is initiated by the repeated exposure of the peptide chain to basic conditions, such as the piperidine (B6355638) solution used for Fmoc group removal. sigmaaldrich.comiris-biotech.de

Mechanistic Pathways of Aspartimide Generation (Base-Catalyzed and Acid-Catalyzed)

The formation of aspartimide is primarily a base-catalyzed process. acs.org During the Fmoc deprotection step, the basic environment facilitates the deprotonation of the backbone amide nitrogen of the amino acid following the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the tert-butyl (OtBu) protected side chain of the aspartic acid. This intramolecular cyclization results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide, and the release of the OtBu protecting group. iris-biotech.deiris-biotech.de The resulting aspartimide is susceptible to nucleophilic attack by piperidine or residual water, leading to the formation of α- and β-aspartyl peptides, as well as their corresponding piperidide adducts. mdpi.comrsc.org

While less common in standard Fmoc-SPPS, aspartimide formation can also be catalyzed by acidic conditions. peptide.com This pathway is more relevant during the final cleavage of the peptide from the resin, especially when strong acids are used.

Influence of Adjoining Amino Acid Sequence on Aspartimide Propensity (e.g., -Asp-Gly- motifs)

The propensity for aspartimide formation is highly dependent on the amino acid sequence immediately following the aspartic acid residue. nih.goviris-biotech.de Sequences with a small, sterically unhindered amino acid, such as glycine (B1666218), are particularly prone to this side reaction. nih.govdiva-portal.org The lack of a bulky side chain on the C-terminal neighboring residue, as in the -Asp-Gly- motif, allows for easier access of the backbone amide nitrogen to the aspartic acid side chain, thereby accelerating the rate of cyclization. diva-portal.org

Other amino acid residues that increase the likelihood of aspartimide formation when they follow an aspartic acid residue include asparagine, arginine, and serine. researchgate.netiris-biotech.de Conversely, the presence of a sterically bulky amino acid C-terminal to the aspartic acid can hinder the cyclization reaction.

To mitigate this sequence-dependent side reaction, dipeptide building blocks such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH have been developed. The 2,4-dimethoxybenzyl (Dmb) group on the glycine's amide nitrogen acts as a protecting group, preventing the nucleophilic attack that initiates aspartimide formation. vulcanchem.comiris-biotech.de

Impact of Aspartimide Formation on Peptide Purity and Yield

The formation of aspartimide and its subsequent by-products has a significant negative impact on both the purity and yield of the desired peptide. researchgate.netiris-biotech.de The generation of multiple side products, including α- and β-aspartyl peptides and their piperidide adducts, complicates the purification process. nih.govsigmaaldrich.com

Table 1: Influence of C-terminal Amino Acid on Aspartimide Formation

Asp-Xaa Sequence Propensity for Aspartimide Formation Reference(s)
Asp-Gly Very High nih.gov
Asp-Asn High researchgate.netnih.gov
Asp-Arg High nih.govnih.gov
Asp-Ser High researchgate.net
Asp-Thr Moderate nih.gov
Asp-Cys Moderate nih.gov

Racemization Phenomena Associated with Aspartic Acid Residues

Racemization, the process of converting a chiral molecule into an equal mixture of both enantiomers, is another significant side reaction associated with aspartic acid residues during peptide synthesis. nih.gov This loss of stereochemical integrity at the α-carbon of the aspartic acid residue can have profound effects on the structure and biological function of the final peptide. researchgate.net

Conditions Promoting Racemization at the α-Carbon

Racemization at the α-carbon of aspartic acid is primarily promoted by basic conditions. creation.com The presence of a base can facilitate the abstraction of the α-proton, leading to the formation of a planar carbanion intermediate. creation.commasterorganicchemistry.com Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of both L- and D-enantiomers. creation.com The use of strong bases, such as piperidine for Fmoc deprotection, can therefore increase the risk of racemization. acs.org

Elevated temperatures can also accelerate the rate of racemization. nih.gov Additionally, the presence of certain metal ions can catalyze the process by chelating to the amino acid and facilitating the loss of the α-proton. creation.comresearchgate.net

Differentiation from Aspartimide-Induced Epimerization

It is important to distinguish between direct racemization at the α-carbon and epimerization that occurs as a consequence of aspartimide formation. While both result in a change in stereochemistry, the mechanisms are different.

Aspartimide-induced epimerization occurs after the formation of the cyclic succinimide intermediate. The α-proton of the aspartimide is highly acidic and readily abstracted under basic conditions, leading to a loss of chirality at this position. acs.org Subsequent ring-opening of the racemized aspartimide by nucleophiles will yield a mixture of D-α- and D-β-aspartyl peptides, along with their L-counterparts. mdpi.comlcms.cz Therefore, the epimerization is a direct result of the aspartimide intermediate's chemical properties.

In contrast, direct racemization involves the abstraction of the α-proton from the aspartic acid residue within the linear peptide chain, without the prerequisite of forming a cyclic intermediate. mdpi.com While both processes can be promoted by basic conditions, understanding the dominant pathway is crucial for implementing the most effective preventative strategies.

Table 2: Factors Influencing Racemization of Aspartic Acid

Factor Influence on Racemization Reference(s)
Basic Conditions Promotes racemization creation.comresearchgate.net
Elevated Temperature Increases rate of racemization nih.gov
Metal Ions Can catalyze racemization creation.comresearchgate.net
Aspartimide Formation Leads to epimerization acs.org

Compound Name Table | Compound Name | | | :--- | | Fmoc-Asp-OtBu | | | Fmoc-Asp(OtBu)-OH | | | Piperidine | | | tert-Butyl | | | Glycine | | | Asparagine | | | Arginine | | | Serine | | | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | | | 2,4-dimethoxybenzyl | | | L-aspartyl | | | D-aspartyl | | | α-aspartyl | | | β-aspartyl | | | L-enantiomer | | | D-enantiomer | | | D-α-aspartyl | | | D-β-aspartyl | |

Formation of Other Undesired Byproducts

Diketopiperazine Formation in Fmoc-SPPS

Diketopiperazine (DKP) formation is a well-known side reaction in Fmoc-SPPS, particularly at the dipeptide stage. peptide.com The mechanism involves the intramolecular cyclization of a dipeptide-resin intermediate, leading to the cleavage of the peptide from the solid support. This process is initiated after the removal of the Fmoc protecting group from the N-terminal amino acid of a resin-bound dipeptide. The newly exposed free amino group can act as a nucleophile, attacking the ester linkage that anchors the C-terminal amino acid to the resin. iris-biotech.de

The alkaline conditions required for Fmoc deprotection, typically using piperidine, enhance the nucleophilicity of the free amine, thereby promoting DKP formation. iris-biotech.de Certain amino acid sequences are more prone to this side reaction. For instance, sequences with a C-terminal proline are particularly susceptible due to the secondary amine's basicity. iris-biotech.de

While DKP formation is a general issue in SPPS, the presence of an Asp(OtBu) residue can influence the propensity of this side reaction, although it is more directly associated with aspartimide formation. iris-biotech.despringernature.com The primary mechanism for DKP formation remains the intramolecular cyclization of the dipeptide, which is sequence-dependent. digitellinc.com To mitigate DKP formation, strategies such as the use of pre-formed dipeptide building blocks or employing sterically hindered resins like 2-chlorotrityl chloride resin can be effective. peptide.comiris-biotech.de

Table 1: Factors Influencing Diketopiperazine (DKP) Formation in Fmoc-SPPS

FactorInfluence on DKP FormationMitigation Strategies
Peptide Sequence Proline or other sterically unhindered amino acids at the C-terminus of the dipeptide increase susceptibility. iris-biotech.deUse of dipeptide building blocks to bypass the problematic dipeptide-resin stage. iris-biotech.de
Resin Type Resins with less sterically hindered linkers (e.g., Wang resin) are more prone to DKP formation. iris-biotech.deUtilize sterically hindered resins like 2-chlorotrityl chloride resin. peptide.com
Deprotection Conditions The basicity of the deprotection reagent (e.g., piperidine) promotes the nucleophilic attack. iris-biotech.deModifying the deprotection cocktail or using alternative, less basic reagents. iris-biotech.de
Reaction Time Longer exposure to basic conditions during deprotection can increase the incidence of DKP formation.Minimizing deprotection times.

T-Butyl Cation Byproduct Formation during Cleavage and Scavenger Strategies

During the final cleavage step of the peptide from the resin and the simultaneous removal of side-chain protecting groups, acidic conditions are employed, typically with trifluoroacetic acid (TFA). The cleavage of the t-butyl (OtBu) ester from the aspartic acid side chain proceeds via a SN1 mechanism, generating a stable tertiary carbocation, the t-butyl cation. embrapa.br

These highly reactive t-butyl cations can cause significant problems by alkylating nucleophilic residues within the peptide chain. sigmaaldrich.com Amino acids with susceptible side chains include tryptophan, methionine, cysteine, and tyrosine. acs.org This can lead to the formation of t-butylated peptide adducts, which are difficult to separate from the desired product and compromise its integrity. For example, the reaction with cysteine results in S-t-butylated Cys residues. acs.org

To prevent these unwanted alkylation reactions, "scavengers" are added to the cleavage cocktail. Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cations than the amino acid side chains, effectively trapping the cations before they can modify the peptide. acs.org

Commonly used scavengers include water, triisopropylsilane (B1312306) (TIS), and various thiol-containing compounds like ethanedithiol (EDT). sigmaaldrich.comacs.org TIS is particularly effective at scavenging trityl cations, while water can trap t-butyl cations. acs.org However, a combination of scavengers is often necessary for comprehensive protection, especially for sensitive sequences. For instance, while EDT is an excellent scavenger for t-butyl cations, it may not completely prevent the butylation of tryptophan on its own, necessitating a second scavenger. thermofisher.com The choice and combination of scavengers depend on the specific amino acid composition of the peptide. acs.org

Table 2: Common Scavengers for T-Butyl Cation and Their Applications

ScavengerChemical ClassMechanism of ActionTarget Residues Protected
Triisopropylsilane (TIS) SilaneReduces the trityl cation and scavenges t-butyl cations. acs.orgTryptophan, Cysteine acs.org
Water Protic SolventActs as a nucleophile to trap carbocations. acs.orgresearchgate.netGeneral purpose, effective for t-butyl cations. acs.org
Ethanedithiol (EDT) ThiolHighly effective nucleophile for trapping t-butyl cations. sigmaaldrich.comthermofisher.comCysteine, Methionine, Tryptophan sigmaaldrich.com
Thioanisole ThioetherAromatic nucleophile that intercepts carbocations. researchgate.netTryptophan, Cysteine researchgate.net
Anisole EtherAromatic nucleophile that intercepts carbocations. researchgate.netpeptide.comTryptophan researchgate.net

Advanced Strategies for Mitigating Side Reactions Involving Fmoc Asp Otbu

Optimization of Fmoc Deprotection Conditions

A primary strategy to reduce aspartimide formation is the careful selection and modification of the base used for Fmoc group removal.

Evaluation of Alternative Bases (e.g., Piperazine (B1678402), Dipropylamine (DPA))

While piperidine (B6355638) is the standard base for Fmoc deprotection, its strong basicity can promote aspartimide formation. acs.org Weaker bases have been investigated as alternatives.

Piperazine (PZ): This weaker base has been shown to be effective at removing the Fmoc group while concurrently suppressing aspartimide formation. biotage.comnih.gov However, it may not always prevent the formation of rearranged products entirely. biotage.com In some cases, piperazine has been used in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to enhance deprotection speed, rivaling that of piperidine. lookchem.comrsc.org

Dipropylamine (DPA): DPA has emerged as a cost-effective and less toxic alternative to piperidine. acs.org Studies have shown that DPA can significantly reduce aspartimide formation, especially at elevated temperatures used in SPPS. acs.org For instance, in the synthesis of a model hexapeptide at 90°C, the use of DPA for Fmoc removal resulted in 11% aspartimide formation compared to 20% with piperidine. acs.org

Comparison of Bases for Fmoc Deprotection and Their Effect on Aspartimide Formation
BaseKey FindingsCitations
Piperazine (PZ)Weaker base than piperidine, reduces aspartimide formation. Can be combined with DBU for faster deprotection. biotage.comnih.govlookchem.comrsc.org
Dipropylamine (DPA)Reduces aspartimide formation, particularly at higher temperatures. Less toxic and more affordable than piperidine. acs.org

Role of Additives (e.g., Hydroxybenzotriazole (HOBt), Oxyma Pure, Formic Acid)

The addition of acidic modifiers to the deprotection solution can temper the basicity of the reagent and thereby reduce aspartimide formation. nih.govrsc.org

Hydroxybenzotriazole (HOBt): Adding 0.1 M HOBt to the piperidine deprotection solution can significantly decrease aspartimide formation. biotage.compeptide.com However, the explosive nature of anhydrous HOBt necessitates its sale in a wetted form, which introduces water that can act as a nucleophile. biotage.com

Oxyma Pure: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure) is a non-explosive alternative to HOBt. nih.govresearchgate.net The addition of 1 M Oxyma Pure to a 20% piperidine solution in dimethylformamide (DMF) has been shown to reduce aspartimide-related impurities. For a test peptide, this reduced impurities from 44% to 15%. nih.govresearchgate.net

Formic Acid: The addition of small amounts of organic acids, such as formic acid, to the standard piperidine deprotection solution can efficiently prevent the formation of aspartimide side products. rsc.orgresearchgate.net For instance, adding 1% formic acid to a piperazine/DBU mixture has been shown to minimize aspartimide formation. lookchem.comrsc.org

Development and Application of Alternative Aspartic Acid Side-Chain Protecting Groups

A key strategy to prevent the initial succinimide (B58015) ring formation is to use alternative protecting groups for the aspartic acid side chain.

Sterically Hindered T-Butyl Analogs (e.g., Mpe, Die, Epe, Php, Bno)

Increasing the steric bulk of the side-chain protecting group can physically block the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus preventing aspartimide formation. biotage.com

Mpe (3-methylpent-3-yl) and Die (2,3,4-trimethylpent-3-yl): These sterically hindered protecting groups have demonstrated improvements over the standard tert-butyl (OtBu) group in reducing aspartimide formation. biotage.comresearchgate.net

Epe (3-ethyl-3-pentyl): This is another example of a bulky ester protecting group that has proven effective. researchgate.net

Php (2-phenylisopropyl): This group can be cleaved under mild acidic conditions (e.g., 1% TFA in DCM), offering orthogonality with t-butyl-based protecting groups. peptide.com

Bno: The bulkiness of this protecting group has a significant influence on diminishing aspartimide formation. researchgate.net

It is important to note that while bulk is crucial, some flexibility in the protecting group is also necessary for it to be effective. biotage.com

Sterically Hindered Aspartic Acid Side-Chain Protecting Groups
Protecting GroupKey FeatureCitations
Mpe (3-methylpent-3-yl)Increased steric bulk compared to OtBu, reduces aspartimide formation. biotage.comresearchgate.net
Die (2,3,4-trimethylpent-3-yl)Offers enhanced steric hindrance. biotage.com
Epe (3-ethyl-3-pentyl)Bulky ester group that effectively reduces side reactions. researchgate.net
Php (2-phenylisopropyl)Cleavable under mild acid, providing orthogonality. peptide.com
BnoSteric demand diminishes aspartimide formation. researchgate.net

Backbone Amide Protection Strategies for Aspartimide Prevention

The most definitive method to eliminate aspartimide formation is to protect the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. biotage.compeptide.comresearchgate.net This removes the nucleophile required for the cyclization reaction.

2,4-Dimethoxybenzyl (Dmb): The Dmb group is a widely used backbone protecting group. biotage.comnih.govpeptide.com It is typically introduced as a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which is commercially available. biotage.comnih.gov While highly effective at preventing aspartimide formation, coupling onto the Dmb-protected secondary amine can be sterically hindered and challenging. nih.govpeptide.com The Dmb group is removed during the final acid-mediated cleavage from the resin. peptide.com

2-hydroxy-4-methoxybenzyl (Hmb): Similar to Dmb, the Hmb group also provides backbone protection. peptide.comnih.gov An advantage of Hmb is that acylation can occur at the more accessible 2-hydroxy position, followed by an intramolecular transfer that facilitates the subsequent acylation of the sterically hindered secondary amine. nih.gov However, like Dmb, it is often incorporated as a dipeptide building block. nih.gov

These backbone protection strategies, while effective, come at an increased cost due to the more expensive building blocks. biotage.com

Backbone Amide Protecting Groups for Aspartimide Prevention
Protecting GroupMechanismAdvantagesChallengesCitations
2,4-Dimethoxybenzyl (Dmb)Masks the amide nitrogen, removing the nucleophile for cyclization.Completely prevents aspartimide formation.Steric hindrance can make subsequent coupling difficult. Often requires use of pre-formed dipeptides. biotage.comnih.govpeptide.com
2-hydroxy-4-methoxybenzyl (Hmb)Similar to Dmb, protects the backbone amide.Facilitates acylation via an intramolecular transfer mechanism.Also typically used as a dipeptide, which increases cost. nih.govpeptide.comnih.gov

Utilization of Dmb-Protected Dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH)

A highly effective method to suppress aspartimide formation is the use of preformed, backbone-protected dipeptides. researchgate.netresearchgate.net The most prominent example is Fmoc-Asp(OtBu)-(Dmb)Gly-OH , which is specifically designed for sequences containing the problematic Asp-Gly motif. vulcanchem.compeptide.comiris-biotech.de This approach involves introducing a 2,4-dimethoxybenzyl (Dmb) group onto the amide nitrogen of the glycine (B1666218) residue. vulcanchem.comiris-biotech.de

This modified dipeptide is incorporated into the growing peptide chain using standard Fmoc-SPPS coupling protocols. vulcanchem.comiris-biotech.de Its use has been shown to completely inhibit aspartimide formation in challenging syntheses, leading to significantly higher purity of the crude peptide product. researchgate.netvulcanchem.com While the incorporation of a Dmb-protected residue can sometimes present its own challenges due to steric hindrance at the secondary amine, the use of a pre-formed dipeptide building block circumvents the difficult step of coupling an amino acid to a Dmb-protected residue on the solid support. peptide.comnih.govbiotage.com The Dmb protecting group is acid-labile and is conveniently removed simultaneously with the tert-butyl (OtBu) side-chain protecting group and cleavage of the peptide from the resin during the final treatment with trifluoroacetic acid (TFA). vulcanchem.comiris-biotech.deiris-biotech.de

Mechanistic Basis for Aspartimide Prevention via Backbone Protection

Aspartimide formation proceeds via an intramolecular cyclization reaction. peptide.com The process is initiated by the nucleophilic attack of the backbone amide nitrogen of the residue C-terminal to the aspartic acid (the Asp+1 position) on the carbonyl carbon of the Asp side-chain ester. researchgate.netbiotage.com This attack forms a five-membered succinimide ring, known as an aspartimide intermediate. biotage.com

The strategy of using a Dmb-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH , directly addresses this mechanism. By attaching the bulky 2,4-dimethoxybenzyl (Dmb) group to the amide nitrogen of the Asp+1 residue (in this case, glycine), the nucleophilicity of this nitrogen is eliminated. peptide.combiotage.com This modification converts the reactive secondary amide into a non-nucleophilic tertiary amide. biotage.com This temporary masking of the amide nitrogen removes the internal nucleophile required for the cyclization, thereby completely preventing the formation of the aspartimide ring. peptide.comnih.govbiotage.com The Dmb group effectively provides both steric and electronic shielding, representing the most definitive strategy to date for eliminating this problematic side reaction. biotage.com

Influence of Reaction Temperature and Solvent Systems on Side Product Formation

Beyond the use of specialized building blocks, the conditions under which the peptide synthesis is performed have a profound influence on the rate of aspartimide formation. researchgate.netresearchgate.net Key factors include the reaction temperature and the composition of the solvent and reagent systems.

Reaction Temperature: There is a direct correlation between reaction temperature and the rate of aspartimide formation. nih.gov Studies using model peptides have demonstrated that the rate constants for this side reaction increase significantly with rising temperatures. nih.gov For example, one study observed that the rate of aspartimide formation in a hydrogen fluoride (B91410) (HF)-anisole mixture was more than ten times faster at 0°C compared to -15°C. nih.gov Consequently, employing elevated temperatures to improve coupling efficiency in difficult sequences can concurrently accelerate the formation of aspartimide byproducts, necessitating careful consideration and optimization. researchgate.net

Solvent and Reagent Systems: The choice of solvent and the reagents used for Fmoc-group deprotection are critical variables in controlling aspartimide formation. researchgate.netissuu.com

Deprotection Reagents: The standard deprotection reagent, piperidine in DMF, is basic and can promote aspartimide formation. peptide.comiris-biotech.de Using weaker bases, such as piperazine, has been shown to be effective at removing the Fmoc group while suppressing the side reaction. biotage.com Another widely adopted strategy is the addition of an acidic additive to the deprotection solution. The inclusion of agents like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid in the piperidine solution can significantly reduce the level of aspartimide formation. iris-biotech.debiotage.comissuu.com

Solvent Composition: While N,N-dimethylformamide (DMF) is the conventional solvent for SPPS, research into alternative solvents has shown promise for minimizing side reactions. nih.govchemrxiv.org For high-temperature synthesis protocols, solvent systems such as anisole/DMSO have been investigated and found to inhibit aspartimide formation compared to standard DMF. chemrxiv.org However, the formulation must be carefully balanced, as additives like DMSO can sometimes increase the rate of both desired Fmoc cleavage and undesired aspartimide formation. chemrxiv.org

Synthesis and Isolation Methodologies for Fmoc Asp Otbu and Derived Peptides

Synthetic Routes for Fmoc-Asp-OtBu Preparation from Aspartic Acid

The synthesis of Fmoc-Asp(OtBu)-OH from the parent amino acid, L-aspartic acid, involves a two-stage protection strategy. The process requires the selective protection of the α-amino group and the β-carboxyl group. There are two primary pathways to achieve this:

Pathway A: Amine Protection Followed by Esterification: In this route, the α-amino group of aspartic acid is first protected using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or a similar Fmoc-donating reagent. Subsequently, the free β-carboxyl group is esterified to form the tert-butyl ester. This step often requires activation of the carboxylic acid and reaction with a source of tert-butanol.

Pathway B: Esterification Followed by Amine Protection: Alternatively, the process can begin by forming L-Aspartic acid β-tert-butyl ester. This intermediate, with its α-amino and α-carboxyl groups still free, is then reacted with an Fmoc-donating reagent under basic conditions to yield the final product, Fmoc-Asp(OtBu)-OH.

During the introduction of the Fmoc group, side reactions can occur. A common impurity is the formation of Fmoc-β-Ala-OH through a Lossen-type rearrangement. nih.gov Another potential side product is the dipeptide Fmoc-Asp(OtBu)-Asp(OtBu)-OH, which can arise from unwanted carboxyl activation. nih.gov Rigorous quality control and purification steps are therefore essential to ensure the high purity of the final building block. nih.govajpamc.com A common final purification step involves recrystallization from a solvent like toluene (B28343) to isolate the pure, crystalline product. ajpamc.com

Post-Synthetic Purification Techniques for Peptides Containing Fmoc-Asp-OtBu

After a peptide has been synthesized using Fmoc-Asp(OtBu)-OH and other amino acid building blocks, it is cleaved from the solid support. The resulting crude peptide mixture contains the target peptide along with various impurities, such as deletion sequences, truncated peptides, and byproducts from side-chain protecting groups. polypeptide.com Effective purification is critical to isolate the desired peptide.

Solid-Phase Extraction (SPE) is a rapid and economical chromatographic technique used for sample clean-up and purification of synthetic peptides. researchgate.netnih.gov Reversed-phase SPE (RP-SPE) is particularly effective. The methodology relies on the hydrophobic interaction between the peptide and a solid sorbent, typically a C18-silica matrix. researchgate.netresearchgate.net

The general protocol for peptide purification via RP-SPE involves several key steps, which can be adapted based on the specific peptide's properties. researchgate.netnih.gov A mathematical model can even be used to predict the optimal elution conditions based on the retention time of the crude peptide in an analytical RP-HPLC run. researchgate.net The efficiency of SPE allows for the purification of peptides with high purity and yield, often in a single chromatographic run. researchgate.net

Table 1: General Protocol for Peptide Purification using Reversed-Phase SPE
StepDescriptionTypical SolventsReference
ActivationThe stationary phase is solvated and activated to ensure reproducible interaction with the analyte.Acetonitrile (ACN), often with 0.1% TFA. researchgate.net
EquilibrationThe column is conditioned with the initial mobile phase (loading solvent) to prepare it for sample application.Aqueous solution, typically water with 0.1% TFA (Solvent A). researchgate.netresearchgate.net
Sample LoadingThe crude peptide, dissolved in a minimal amount of the equilibration solvent, is loaded onto the SPE cartridge. Up to 150 mg of crude peptide can be loaded on a 1.0 g column.Crude peptide in Solvent A. researchgate.netresearchgate.net
WashingPolar impurities are washed from the column while the more hydrophobic target peptide remains bound.Equilibration solvent (Solvent A). nih.gov
ElutionThe purified peptide is eluted by increasing the concentration of an organic modifier in the mobile phase. Elution can be done stepwise or with a gradient.Increasing concentrations of an organic solvent like ACN in water (Solvent B), usually containing 0.1% TFA. researchgate.netnih.gov

Scaling up peptide purification from laboratory (milligram) to industrial (kilogram) quantities presents significant challenges and can become a bottleneck in production. polypeptide.combachem.com The primary goal is to achieve high purity and yield in a cost-effective and efficient manner. polypeptide.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used method for peptide purification at all scales. polypeptide.combachem.com However, direct scaling of analytical methods to a preparative scale requires careful optimization to manage high backpressures and large solvent volumes. mdpi.combio-works.com To enhance efficiency and sustainability, several strategies and technologies are employed for large-scale operations.

Table 2: Comparison of Large-Scale Peptide Purification Technologies
TechniquePrincipleAdvantages for Large-Scale UseConsiderationsReference
Preparative RP-HPLCSeparation based on hydrophobicity using C8 or C18 silica (B1680970) media.High resolution and well-established methodology.High solvent consumption and pressure limitations. Can be a production bottleneck. polypeptide.comreachseparations.com
Ion-Exchange Chromatography (IEX)Separation based on net charge.Orthogonal to RP-HPLC, allowing for powerful two-step purification processes. Tolerates harsh cleaning conditions.Effective for charged peptides; may be used as a capture step before a polishing RP-HPLC step. polypeptide.combio-works.com
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP)A continuous chromatography process that internally recycles mixed fractions, increasing yield and throughput.Reduces solvent consumption by over 30% compared to batch HPLC, promoting sustainability and reducing costs.Requires specialized GMP-compliant equipment. bachem.com
Supercritical Fluid Chromatography (SFC)Uses a supercritical fluid (e.g., CO2) as the mobile phase, offering an alternative separation mechanism.Offers orthogonal separation to HPLC and is considered a more sustainable "green" technology.Often overlooked for peptides but can be highly efficient. reachseparations.com

Advanced Research Applications and Methodological Enhancements for Fmoc Asp Otbu

Incorporation into Specialized Peptide Constructs (e.g., Cyclic Peptides, Peptidomimetics)

The incorporation of Fmoc-Asp-OtBu is fundamental to the synthesis of specialized peptide constructs such as cyclic peptides and peptidomimetics, which often exhibit enhanced biological activity and stability compared to their linear counterparts.

Cyclic Peptides: The synthesis of cyclic peptides frequently utilizes Fmoc-Asp-OtBu to introduce a strategic aspartic acid residue that can be involved in the cyclization process. For instance, in the synthesis of the cyclic lipopeptide antibiotic Malacidin A, derivatives of Fmoc-Asp(OtBu)-OH are employed to construct the linear precursor. The aspartic acid residue can either be part of the peptide backbone that undergoes head-to-tail cyclization or its side chain can be used for lactam bridge formation with a lysine side chain. The OtBu protecting group ensures the side-chain carboxyl group remains inert during chain elongation and is selectively deprotected during the final acid cleavage step, which may also facilitate cyclization.

Another prominent example is the synthesis of peptides containing the Arg-Gly-Asp (RGD) sequence, a well-known motif for integrin binding. Cyclic RGD peptides often show higher receptor affinity and selectivity. Fmoc-Asp(OtBu)-OH is the standard reagent for introducing the crucial aspartic acid residue in the solid-phase synthesis of these cyclic peptidomimetics.

Peptidomimetics: In the realm of peptidomimetics, the D-enantiomer, Fmoc-D-Asp(OtBu)-OH, is of particular importance. nbinno.com The incorporation of D-amino acids into a peptide sequence can render it resistant to enzymatic degradation by proteases, thereby increasing its in vivo half-life. nbinno.com This strategy is a key aspect of designing therapeutically viable peptide-based drugs. The unique stereochemistry of the D-aspartic acid residue can also induce specific secondary structures and conformational constraints, which are critical for mimicking or blocking biological interactions. nbinno.com

Table 1: Examples of Specialized Peptide Constructs Synthesized Using Fmoc-Asp-OtBu

Peptide Construct Class Role of Fmoc-Asp-OtBu Key Finding/Application
Malacidin A Analogs Cyclic Lipopeptide Incorporation of a modified aspartic acid residue in the peptide backbone prior to cyclization. Development of novel antibiotics.
Cyclic RGD Peptides Cyclic Peptidomimetic Provides the essential aspartic acid residue for the integrin recognition motif. Targeted cancer therapy and imaging.
D-amino acid containing peptides Peptidomimetic Introduction of D-aspartic acid to enhance proteolytic stability. Improved pharmacokinetic properties of therapeutic peptides. nbinno.com

Role in Bioconjugation Chemistry and Targeted Drug Delivery Systems

Fmoc-Asp-OtBu is a valuable reagent in bioconjugation chemistry, enabling the linkage of peptides to other molecules such as drugs, imaging agents, or polymers for the development of targeted drug delivery systems. The side-chain carboxyl group of aspartic acid, once deprotected, provides a convenient handle for conjugation.

A notable application is in the synthesis of drug-peptide conjugates for cancer therapy. For example, Fmoc-Asp(OtBu)-OH has been used in the solid-phase synthesis of analogs of gonadotropin-releasing hormone (GnRH-III) that are subsequently conjugated to the chemotherapeutic drug daunorubicin. These bioconjugates are designed to specifically target cancer cells that overexpress GnRH receptors, thereby delivering the cytotoxic agent directly to the tumor site and minimizing off-target effects.

Furthermore, derivatives of Fmoc-Asp(OtBu)-OH are employed to attach peptides to various biomolecules, which is a critical step in creating advanced drug delivery systems and diagnostic tools. The controlled and selective deprotection of the OtBu group allows for precise modification of the peptide, a feature highly valued in the construction of complex bioconjugates.

Applications in Protein Engineering and Structural Biology Studies

In the fields of protein engineering and structural biology, chemically synthesized peptides and protein domains are invaluable tools for studying protein structure, function, and interactions. Fmoc-Asp-OtBu plays a crucial role in the synthesis of such peptides, particularly those that are difficult to express recombinantly or require the incorporation of unnatural amino acids or modifications.

A significant example is the chemical synthesis of domains of the human low-density lipoprotein receptor (LDLR). These domains are rich in cysteine and aspartic acid residues, making their synthesis challenging due to the high risk of aspartimide formation. The use of Fmoc-Asp(OtBu)-OH, in conjunction with optimized synthesis protocols, is essential for obtaining these protein domains in sufficient purity and quantity for structural and functional studies. These synthetic domains are instrumental in elucidating the mechanisms of lipoprotein uptake and metabolism.

The ability to introduce aspartic acid at specific positions within a peptide sequence allows researchers to probe its role in protein stability, enzyme catalysis, and protein-protein interactions. By substituting native amino acids with aspartic acid or its analogs, protein engineers can modulate the properties of proteins to enhance their therapeutic or industrial potential.

Utilization in Microwave-Assisted Solid-Phase Peptide Synthesis

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate peptide synthesis and improve the purity of crude products. Fmoc-Asp-OtBu is fully compatible with MW-SPPS protocols. The application of microwave energy significantly reduces the time required for both the coupling and deprotection steps in Fmoc-based SPPS.

One of the major challenges in synthesizing peptides containing aspartic acid is the formation of aspartimide as a side product, which can lead to the formation of β- and D-aspartyl peptides. Microwave heating, when carefully controlled, can minimize the duration of exposure to basic conditions required for Fmoc deprotection, thereby reducing the incidence of aspartimide formation. Optimized MW-SPPS methods allow for coupling reactions to be completed in as little as 5 minutes and Fmoc removal in 3 minutes, a substantial improvement over conventional room temperature methods.

Table 2: Comparison of Conventional and Microwave-Assisted SPPS for a Model Peptide

Parameter Conventional SPPS (at Room Temperature) Microwave-Assisted SPPS (at Elevated Temperature)
Deprotection Time 15-30 minutes ~3 minutes
Coupling Time 30-60 minutes ~5 minutes
Overall Synthesis Time for a 20-mer > 20 hours < 4 hours
Crude Purity Often lower due to side reactions Generally higher with optimized protocols
Aspartimide Formation Higher propensity, especially in sensitive sequences Can be significantly reduced with controlled heating

Development of Novel Peptide Synthesis Technologies (e.g., Membrane Enhanced Peptide Synthesis)

Fmoc-Asp-OtBu is also integral to the development and implementation of novel peptide synthesis technologies such as Membrane Enhanced Peptide Synthesis (MEPS). MEPS combines the advantages of solution-phase peptide synthesis with the ease of purification typically associated with solid-phase methods.

In MEPS, the growing peptide chain is attached to a soluble polymeric support, such as polyethylene glycol (PEG). This soluble support allows the synthesis to occur in a homogeneous solution, which can improve reaction kinetics. After each synthesis step (coupling or deprotection), the polymer-supported peptide is retained by an organic solvent nanofiltration membrane, while excess reagents and byproducts are washed away. Fmoc-Asp(OtBu)-OH, along with other Fmoc-protected amino acids, is used as a building block in this innovative approach. The MEPS process offers potential advantages in terms of scalability and the synthesis of difficult sequences.

Research in Specialized Biomedical Fields (e.g., Cancer Therapeutics, Lipoprotein Synthesis)

The application of Fmoc-Asp-OtBu extends to highly specialized areas of biomedical research, including the development of novel cancer therapeutics and the study of lipoprotein synthesis and metabolism.

Cancer Therapeutics: As mentioned previously, Fmoc-Asp-OtBu is a key component in the synthesis of peptide-drug conjugates for targeted cancer therapy. Beyond this, it is used to synthesize peptide-based inhibitors of protein-protein interactions that are critical for cancer cell survival and proliferation. For example, peptides designed to mimic one of the interacting partners can disrupt signaling pathways that drive tumor growth. The inclusion of aspartic acid can be crucial for establishing key electrostatic interactions at the protein-protein interface.

Lipoprotein Synthesis: The chemical synthesis of apolipoprotein fragments and domains of lipoprotein receptors, facilitated by the use of Fmoc-Asp(OtBu)-OH, is a powerful approach to investigate the molecular details of lipoprotein metabolism. The synthesis of specific domains of the LDL receptor, for instance, allows for detailed in vitro studies of their structure and interaction with lipoproteins, providing insights into diseases such as familial hypercholesterolemia. These synthetic peptides are also valuable tools for developing diagnostics and potential therapeutics for lipid disorders.

Analytical Methodologies for Characterization and Monitoring in Fmoc Asp Otbu Research

Chromatographic Techniques (e.g., RP-HPLC) for Purity Assessment and Byproduct Detection

Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are indispensable for the quality control of Fmoc-Asp-OtBu and the peptides synthesized from it. RP-HPLC effectively separates the target peptide from impurities and byproducts based on differences in hydrophobicity, making it a primary tool for purity assessment.

Detailed research findings indicate that the purity of commercial Fmoc-Asp-OtBu is routinely confirmed to be ≥97.0% or even >99.0% by HPLC. sigmaaldrich.comruifuchemical.comcem.com During solid-phase peptide synthesis (SPPS), analytical RP-HPLC is used to evaluate the relative purity of the crude peptide after cleavage from the resin. nih.gov If the purity is below a certain threshold, such as 90%, further purification by preparative HPLC is recommended. nih.gov

A significant challenge when using Fmoc-Asp-OtBu is the base-catalyzed formation of aspartimide, a cyclic imide byproduct that can lead to a cascade of further unwanted side products, including α- and β-piperidides, β-aspartyl peptides, and epimerized α-aspartyl peptides. merckmillipore.comsigmaaldrich.com Many of these impurities are difficult to separate from the target peptide due to similar retention times in HPLC. merckmillipore.comsigmaaldrich.com Comparative studies using RP-HPLC have been crucial in evaluating the propensity of Fmoc-Asp-OtBu to form these byproducts compared to newer derivatives with bulkier side-chain protecting groups designed to minimize this side reaction. sigmaaldrich.combiocrick.com For instance, in the synthesis of the Scorpion toxin II peptide model, HPLC analysis clearly demonstrated that Fmoc-Asp(OtBu)-OH leads to significant aspartimide-related byproducts, whereas derivatives like Fmoc-Asp(OBno)-OH show almost undetectable amounts of these impurities under the same conditions. merckmillipore.comsigmaaldrich.com

The reaction progress and the formation of byproducts during synthesis and deprotection steps are also monitored by HPLC and Ultra-High Performance Liquid Chromatography (UHPLC). rsc.orgnih.govrsc.org

Table 1: Representative RP-HPLC Conditions for Fmoc-Asp-OtBu Related Analysis
ParameterCondition DetailsApplication ContextSource
ColumnC18 (4.6 mm internal diameter)Analytical purity assessment of synthetic peptides. nih.gov
Mobile Phase AWater + 0.1% Trifluoroacetic Acid (TFA)General peptide and derivative analysis. nih.govnih.gov
Mobile Phase BAcetonitrile + 0.1% TFAGeneral peptide and derivative analysis. nih.govnih.gov
Flow Rate1 mL/min (Analytical)Purity evaluation of purified peptides. nih.gov
Gradient5-55% B over 50 minAssessing relative purity of crude synthetic peptides. nih.gov
DetectionUV at 214 nm or 230/280 nmMonitoring peptide bonds and aromatic residues. rsc.orgnih.gov

Mass Spectrometry (e.g., MALDI-TOF MS) for Product and Side Product Identification

Mass spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight of the desired product and to identify and characterize any side products formed during the synthesis involving Fmoc-Asp-OtBu. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS), are routinely employed.

High-throughput LC-MS systems have been developed to rapidly measure the accurate masses of compounds, which is critical for verifying expected products and identifying side products in combinatorial libraries that use building blocks like Fmoc-Asp-OtBu. biocrick.com Such systems can achieve mass accuracies of better than 10 ppm, a level of precision that can reveal synthesis problems that might be missed by unit mass measurements. biocrick.com

In the context of peptide synthesis, MALDI-TOF MS is frequently used for the analysis of crude peptides to quickly verify the mass of the full-length product. ambeed.comigem.orgmarioschubert.ch It is also used to monitor reactions, such as the cleavage of protecting groups, and to analyze the final purified peptides. doi.orgrsc.org For example, in the synthesis of encoded combinatorial libraries, MALDI-TOF MS allows for the sequencing of peptides directly from individual resin beads, confirming the successful incorporation of amino acids, including Asp(OtBu). nih.gov

LC-MS is particularly valuable for identifying byproducts formed during synthesis. For instance, in studies of aspartimide formation, LC-MS analysis of crude peptide mixtures after cleavage is used to identify the masses corresponding to the desired product, the aspartimide-containing product, and piperidide adducts. researchgate.net

Table 2: Applications of Mass Spectrometry in Fmoc-Asp-OtBu Research
TechniqueApplicationKey Findings / PurposeSource
LC/UV/TOFMSHigh-throughput analysis of combinatorial librariesSimultaneously measures accurate masses to verify products and identify side products with high accuracy (<10 ppm). biocrick.com
MALDI-TOF MSAnalysis of crude and purified peptidesConfirms the molecular weight of the target peptide and is used for sequencing peptides in combinatorial libraries. ambeed.comigem.orgnih.gov
LC-MSReaction monitoring and byproduct identificationMonitors the progress of reactions (e.g., deprotection) and identifies masses of side products like aspartimides. rsc.orgnih.govresearchgate.net
ESI-MSCharacterization of derivativesProvides high-resolution mass data for the characterization of newly synthesized Fmoc-Asp(OtBu) derivatives. ub.edu

Spectroscopic Methods for Reaction Monitoring (e.g., UV Absorbance for Fmoc Deprotection)

Spectroscopic methods provide a non-invasive and often real-time means of monitoring key steps in solid-phase peptide synthesis. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is particularly amenable to monitoring by UV-Vis spectroscopy. ekb.egnih.gov

The Fmoc group is cleaved from the N-terminus of the growing peptide chain using a secondary amine base, typically a solution of piperidine (B6355638) in DMF. altabioscience.com This cleavage reaction liberates the Fmoc group as dibenzofulvene (DBF), which is a reactive electrophile. nih.gov The excess piperidine in the reaction mixture traps the DBF to form a stable dibenzofulvene-piperidine adduct. altabioscience.com This adduct is a strong chromophore with distinct UV absorbance maxima, which allows for the quantitative monitoring of the deprotection step. nih.govnih.govtec5usa.com

The absorbance of the fluorenyl group released into the cleavage solution is measured, a strategy that has been integrated into automated peptide synthesizers to track the success of each deprotection cycle. nih.govtec5usa.com The two most commonly used absorbance maxima for the dibenzofulvene-piperidine adduct are at approximately 301.0 nm and 289.8 nm. nih.gov While the peak at 301.0 nm is sharper, research suggests that using the shallower band at 289.8 nm can lead to more precise and robust measurements, as it is less sensitive to minor variations in wavelength accuracy of the spectrophotometer. nih.gov This method is not only used to monitor deprotection but also to calculate the initial loading (substitution) of the resin. nih.govrsc.org

Table 3: UV Spectroscopic Monitoring of Fmoc Deprotection
Wavelength (λmax)ChromophoreApplicationSource
~301.0 nmDibenzofulvene-piperidine adductCommonly used for monitoring Fmoc deprotection and determining resin loading. nih.gov
~289.8 nmDibenzofulvene-piperidine adductRecommended for more robust and precise determination of Fmoc group concentration due to a shallower absorbance band. nih.gov

Qualitative Tests for Coupling and Deprotection Completion (e.g., Kaiser Test)

In addition to instrumental analysis, simple and rapid qualitative colorimetric tests are crucial for real-time monitoring of reaction completeness at the bench during manual or automated SPPS. The most common of these is the Kaiser test, which detects the presence of free primary amines. peptide.com

The test relies on the reaction of ninhydrin (B49086) with primary amines on the peptide-resin. peptide.com A few beads of the resin are sampled and heated with the Kaiser test reagents. The interpretation of the result depends on the step being monitored:

After a coupling step: A negative result (beads remain colorless or yellowish) is desired. This indicates that the N-terminal primary amine of the resin-bound peptide has successfully coupled with the incoming amino acid (e.g., Fmoc-Asp-OtBu), and there are no remaining free amines. A positive result (intense blue color) signifies an incomplete coupling, requiring a second coupling step. peptide.comresearchgate.netgoogle.com

After a deprotection step: A positive result (intense blue color) is expected. This confirms the successful removal of the Fmoc group, liberating the N-terminal primary amine for the next coupling reaction. google.com

The Kaiser test is used routinely to confirm the completion of both coupling and Fmoc deprotection reactions before proceeding to the next step in the synthesis. google.comrsc.org It is important to note that the test is not reliable for detecting secondary amines, such as the N-terminus of proline, which gives a reddish-brown color instead of blue. peptide.com For these cases, alternative methods like the isatin (B1672199) or chloranil (B122849) test are recommended. peptide.com

Table 4: Interpretation of the Kaiser Test in SPPS using Fmoc-Asp-OtBu
SPPS StageExpected ResultIndicationSource
After Fmoc-Asp-OtBu CouplingNegative (Colorless/Yellow Beads)Complete coupling. The free amine is acylated. peptide.comrsc.org
After Fmoc-Asp-OtBu CouplingPositive (Blue Beads)Incomplete coupling. Free primary amines remain. Recoupling is necessary. researchgate.netgoogle.com
After Fmoc DeprotectionPositive (Blue Beads)Complete deprotection. The N-terminal primary amine is free. google.com

Comparative Analysis of Fmoc Asp Otbu with Other Aspartic Acid Protecting Groups

Efficacy in Aspartimide Suppression across Various Protecting Group Chemistries

Aspartimide formation is a major side reaction in Fmoc-SPPS, occurring when the peptide backbone nitrogen attacks the side-chain carbonyl of an adjacent aspartic acid residue, which is promoted by the basic conditions used for Fmoc group removal (e.g., piperidine). nih.goviris-biotech.de This cyclization leads to a mixture of by-products, including α- and β-aspartyl peptides and their racemized forms, complicating purification and reducing the yield of the target peptide. nih.gov The sequence following the aspartic acid residue greatly influences the susceptibility to this side reaction, with -Asp-Gly- motifs being notoriously problematic. nih.govbiotage.com

The standard Fmoc-Asp(OtBu)-OH is known to be susceptible to aspartimide formation. researchgate.net Research has focused on developing alternative protecting groups with increased steric bulk to physically block the nucleophilic attack on the side-chain ester. The principle is that greater steric hindrance around the β-carboxyl group reduces the rate of cyclization. biotage.comresearchgate.net

Several studies have systematically compared the performance of Fmoc-Asp-OtBu with newer, bulkier trialkylcarbinol-based esters. These include groups like 3-methylpent-3-yl (OMpe), 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno). iris-biotech.denih.gov In model peptides known to be prone to aspartimide formation, such as variants of scorpion toxin II, these bulkier groups have demonstrated significantly superior suppression of the side reaction compared to OtBu. researchgate.netnih.gov For instance, in a comparative study, the level of aspartimide-related by-products was drastically reduced when switching from OtBu to bulkier alternatives like OEpe and OBno. iris-biotech.de The trend shows that as the steric demand of the protecting group increases, aspartimide formation decreases: Asp(OtBu) >> Asp(OEpe) > Asp(OBno). iris-biotech.de

Another strategy involves modifying the backbone amide nitrogen of the residue following the aspartic acid, for example, by using a 2,4-dimethoxybenzyl (Dmb) group. iris-biotech.desigmaaldrich.com The incorporation of a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, effectively prevents aspartimide formation by temporarily masking the amide nitrogen that would initiate the cyclization. iris-biotech.desigmaaldrich.com

More recent innovations include the development of cyanosulfurylide (CSY) protected aspartic acid. This protecting group has been shown to completely suppress aspartimide formation during synthesis. iris-biotech.deiris-biotech.de Unlike bulky alkyl esters, the CSY group is linked via a stable C-C bond and is cleaved under specific, mild aqueous conditions using an electrophilic halogen species, offering a distinct chemical approach to solving the problem. iris-biotech.de

Table 1: Comparative Efficacy of Aspartic Acid Protecting Groups in Suppressing Aspartimide Formation
Protecting GroupChemical StrategyRelative Efficacy in Aspartimide SuppressionKey Research Findings
OtBu (tert-butyl)Standard Steric HindranceBaseline (High Aspartimide Formation)Serves as the standard for comparison; significant byproduct formation in susceptible sequences like Asp-Gly. iris-biotech.deresearchgate.net
OMpe (3-methylpent-3-yl)Increased Steric HindranceModerateShows improvement over OtBu but is less effective than newer, bulkier groups. researchgate.netnih.gov
OEpe (3-ethyl-3-pentyl)Increased Steric HindranceHighDemonstrates significantly reduced aspartimide formation compared to OtBu in model peptides. iris-biotech.denih.gov
OBno (5-n-butyl-5-nonyl)Increased Steric HindranceVery HighOffers superior protection against aspartimide formation due to its large steric bulk. iris-biotech.denih.gov
Dmb (on following residue)Backbone Amide ProtectionVery High / CompleteEffectively prevents cyclization by protecting the nucleophilic amide nitrogen; often used as a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.desigmaaldrich.com
CSY (Cyanosulfurylide)Novel C-C Bonded GroupCompleteCompletely suppresses aspartimide formation; cleaved by a distinct, non-acidic mechanism. iris-biotech.deiris-biotech.de

Influence on Overall Peptide Synthesis Efficiency and Yield

Bulky Alkyl Esters (OMpe, OEpe, OBno): These derivatives effectively reduce aspartimide formation, leading to a cleaner crude product and simplifying purification. nih.govnih.gov This directly translates to higher recovery of the pure peptide. However, the increased steric bulk that is beneficial for side-reaction suppression can sometimes negatively impact the efficiency of the preceding coupling reaction. google.comresearchgate.net The bulky group may hinder the approach of the incoming activated amino acid, potentially requiring longer coupling times, double coupling protocols, or more potent coupling reagents to ensure the reaction goes to completion. Failure to achieve complete coupling results in deletion sequences, which also lowers the final yield. gyrosproteintechnologies.com

Backbone Protection (Dmb): Using dipeptide units like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly effective at preventing aspartimide formation. sigmaaldrich.com However, the acylation of the secondary amine formed after the Dmb-protected residue is incorporated can be sluggish, similar to the coupling onto a proline residue. biotage.com This can decrease coupling efficiency and may require specialized, highly active coupling reagents to achieve high yields. biotage.com

CSY Protecting Group: By completely preventing aspartimide formation, the CSY group offers the potential for very high purity crude products. iris-biotech.de However, it introduces an additional step into the workflow: the on-resin deprotection of the CSY group, which requires specific reagents that must be compatible with other residues in the peptide sequence. iris-biotech.de For example, the use of N-chlorosuccinimide for cleavage can lead to side reactions like the oxidation of methionine or chlorination of tyrosine if not carefully controlled. iris-biotech.de

Table 2: Influence of Aspartic Acid Protecting Groups on Synthesis Efficiency and Yield
Protecting GroupImpact on AspartimideImpact on Coupling EfficiencyOverall Effect on Purity & Yield
OtBu High risk of formationStandard (Good)Potentially low purity and yield for susceptible sequences due to side reactions. nih.govbiotage.com
OEpe / OBno Significantly reducedMay be reduced due to steric hindranceHigher purity and yield for susceptible sequences, but may require optimized coupling protocols. nih.govresearchgate.net
Dmb (dipeptide)Effectively preventedCoupling onto the Dmb-protected residue can be slowVery high purity, but requires careful optimization of subsequent coupling step. biotage.comsigmaaldrich.com
CSY Completely suppressedGoodPotentially highest purity; requires an additional, specific deprotection step with potential for its own side reactions. iris-biotech.deiris-biotech.de

Q & A

Basic Research Questions

Q. What are the key considerations when incorporating Fmoc-Asp-OBut into solid-phase peptide synthesis (SPPS) protocols?

  • Methodological Answer : this compound, a β-ester-protected aspartic acid derivative, is critical for minimizing side reactions like aspartimide formation during SPPS. Key considerations include:

  • Coupling Conditions : Use activators such as HBTU/HOBt or Oxyma Pure/DIC to ensure efficient coupling, especially in sterically hindered sequences. Pre-activation of the amino acid for 1–2 minutes before resin addition improves yield .
  • Deprotection : Use 20% piperidine in DMF for Fmoc removal, monitoring by ninhydrin or chloranil tests to confirm completion.
  • Side Reaction Mitigation : Limit prolonged exposure to basic conditions (e.g., piperidine) to prevent β-ester hydrolysis. Include additives like 0.1 M HOBt in deprotection solutions to suppress aspartimide formation .

Q. How should researchers characterize the purity and identity of this compound after synthesis?

  • Methodological Answer : Rigorous characterization requires:

  • Analytical HPLC : Use a C18 column with a gradient of 5–95% acetonitrile/water (0.1% TFA) to assess purity. Retention time and peak symmetry indicate impurities or degradation products.
  • Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS. Expected [M+H]+ for this compound (C₂₃H₂₅NO₆) is 436.16.
  • NMR Spectroscopy : ¹H/¹³C NMR should resolve the tert-butyl ester (δ ~1.4 ppm for tert-butyl protons) and Fmoc aromatic protons (δ ~7.2–7.8 ppm). Compare spectra with literature data .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

  • Methodological Answer : Steric hindrance in sequences like β-sheet-prone regions requires:

  • Double Coupling : Perform two sequential couplings with fresh reagents to ensure complete acylation.
  • Temperature Modulation : Conduct reactions at 50°C to enhance reagent mobility, or use microwave-assisted SPPS for rapid, high-yield couplings .
  • Alternative Activators : Replace HBTU with COMU or PyAOP, which exhibit higher coupling efficiency in hindered environments. Monitor by Kaiser test after each coupling step.

Q. What methodological approaches are recommended for analyzing contradictory data regarding the stability of this compound under different SPPS conditions?

  • Methodological Answer : Resolving contradictions involves:

  • Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, resin type) to isolate variables.
  • Side Reaction Profiling : Use LC-MS to identify byproducts (e.g., aspartimide, hydrolyzed esters) and quantify their prevalence.
  • Systematic Variation : Test stability across pH ranges (e.g., piperidine concentration), temperatures, and resin swelling properties. Statistical tools like ANOVA can identify significant factors .

Q. How can researchers design experiments to evaluate the impact of this compound’s β-ester lability on peptide chain termination?

  • Methodological Answer :

  • Time-Course Studies : Expose this compound-containing resins to SPPS conditions (e.g., piperidine/DMF) for varying durations (1–30 min). Quantify unreacted amino groups via Kaiser test and compare with control residues (e.g., Fmoc-Glu-OtBu).
  • Mass Balance Analysis : After cleavage, use HPLC-MS to quantify truncated vs. full-length peptides. Correlate truncation levels with ester hydrolysis rates .
  • Computational Modeling : Apply molecular dynamics simulations to predict aspartimide formation energy barriers under specific conditions, guiding experimental design .

Methodological Frameworks for Research Design

Q. How can the PICOT framework be adapted to formulate hypotheses about this compound’s role in peptide synthesis?

  • Example PICOT Question :

  • P (Population): Peptides containing aspartic acid residues.
  • I (Intervention): Use of this compound with HOBt-supplemented deprotection.
  • C (Comparison): Standard Fmoc-Asp-OtBu without additives.
  • O (Outcome): Reduction in aspartimide formation (quantified by LC-MS).
  • T (Time): Over 24-hour synthesis cycles.
    • Application : This structure ensures specificity in testing the hypothesis, guiding literature reviews on aspartimide suppression strategies and selecting appropriate analytical methods .

Q. What criteria (e.g., FINER) should guide the evaluation of research questions on this compound’s applications?

  • FINER Criteria :

  • Feasible : Ensure access to SPPS infrastructure and analytical tools (HPLC, MS).
  • Interesting : Address gaps like "How does this compound compare to newer β-ester variants in long-sequence synthesis?"
  • Novel : Explore understudied areas, e.g., its use in cyclic peptide macrocyclization.
  • Ethical : Adhere to chemical safety protocols for handling reactive reagents.
  • Relevant : Align with trends in peptide therapeutics, such as minimizing post-translational modifications .

Data Management and Reproducibility

Q. How should researchers document this compound synthesis protocols to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental Details : Specify resin type (e.g., Rink amide MBHA), coupling times, reagent molar ratios, and temperature.
  • Supporting Information : Provide NMR spectra, HPLC chromatograms, and MS data in supplementary files. Use standardized descriptors for batch-to-batch variability .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality Control : Pre-synthesize multiple batches and validate purity via HPLC (<98% purity threshold).
  • Standardized Protocols : Use automated synthesizers to minimize human error in reagent dispensing.
  • Data Logging : Record environmental factors (humidity, temperature) during synthesis and correlate with product quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.